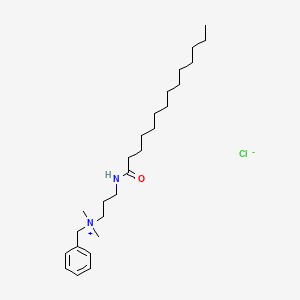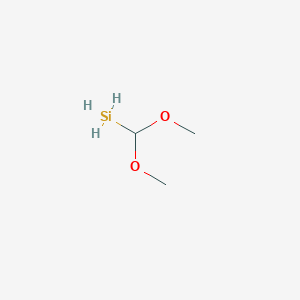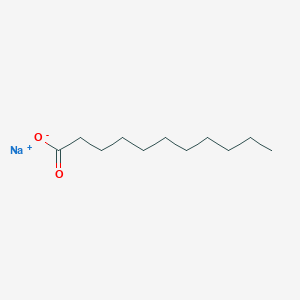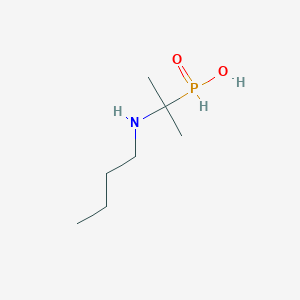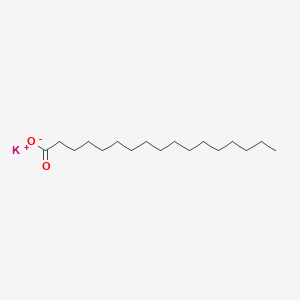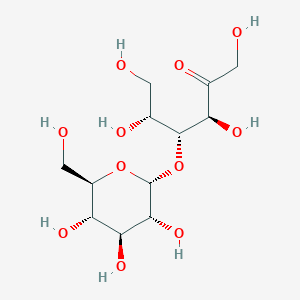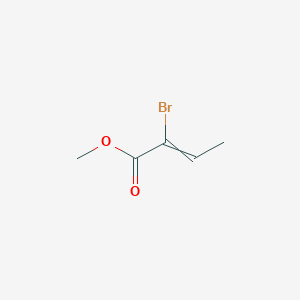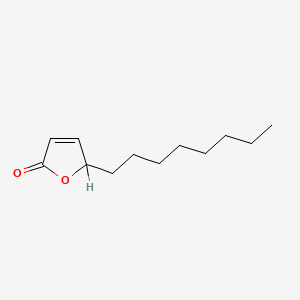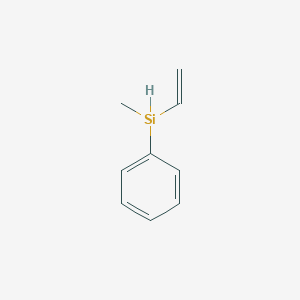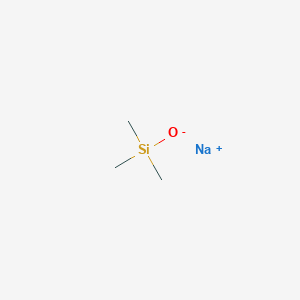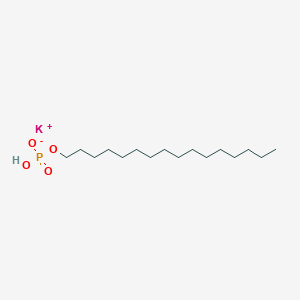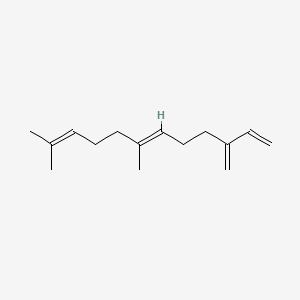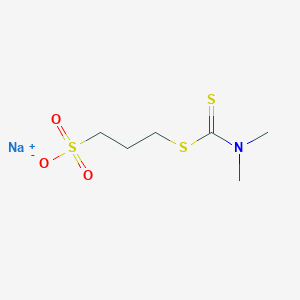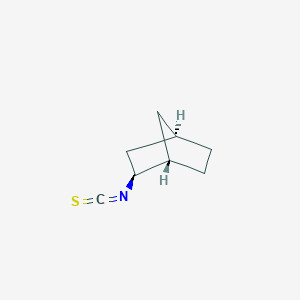
exo-2-Norbornylisothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
exo-2-Norbornylisothiocyanate: is an organic compound with the molecular formula C8H11NS and a molecular weight of 153.24 g/mol . It is a derivative of norbornane, a bicyclic hydrocarbon, and contains an isothiocyanate functional group. This compound is known for its unique structural properties and reactivity, making it a valuable substance in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: exo-2-Norbornylisothiocyanate can be synthesized through the isomerization of exo-2-norbornylthiocyanate . This process involves the formation of a non-classical ion intermediate, which then rearranges to form the isothiocyanate . The reaction typically requires specific conditions, such as controlled temperature and pressure, to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions: exo-2-Norbornylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom of the isothiocyanate group, leading to the formation of thioureas and other derivatives.
Addition Reactions: The compound can also undergo addition reactions with various reagents, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperatures to proceed efficiently .
Major Products Formed: The major products formed from reactions with this compound include thioureas, isothiocyanate derivatives, and various heterocyclic compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, exo-2-Norbornylisothiocyanate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In industry, this compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of exo-2-Norbornylisothiocyanate involves the reactivity of the isothiocyanate group. This functional group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids . The formation of these covalent bonds can alter the function of the biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of the reaction and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
- 1-Adamantyl isothiocyanate
- Cyclohexyl isothiocyanate
- Phenyl isothiocyanate
Comparison: exo-2-Norbornylisothiocyanate is unique due to its bicyclic norbornane structure, which imparts distinct steric and electronic properties compared to other isothiocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions . For example, the rigid structure of norbornane can affect the accessibility of the isothiocyanate group, leading to different reaction pathways and outcomes .
Propriétés
IUPAC Name |
(1S,2S,4R)-2-isothiocyanatobicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDFYZLQKZUCO-CSMHCCOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
